![molecular formula C7H6N4 B1487729 2-Aminopirido[2,3-d]pirimidina CAS No. 882679-07-4](/img/structure/B1487729.png)

2-Aminopirido[2,3-d]pirimidina

Descripción general

Descripción

Pyrido[2,3-d]pyrimidin-2-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has shown potential in various areas including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

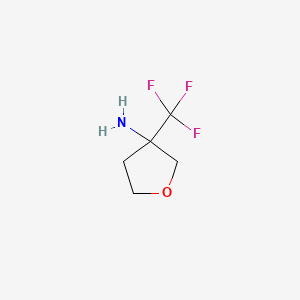

The synthesis of Pyrido[2,3-d]pyrimidin-2-amine involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-d]pyrimidin-2-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-d]pyrimidin-2-amine are complex and can lead to a variety of products. For instance, it can undergo methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los derivados de 2-Aminopirido[2,3-d]pirimidina han sido estudiados por sus potenciales propiedades antitumorales. Las investigaciones sugieren que estos compuestos pueden inhibir el crecimiento tumoral y pueden ser efectivos en el tratamiento del cáncer .

Síntesis Farmacéutica

Estos compuestos se utilizan en varios métodos de síntesis para productos farmacéuticos, particularmente debido a sus importantes actividades biológicas que incluyen propiedades antifolatos y antimicrobianas .

Actividades Biológicas y Farmacológicas

La this compound tiene una amplia gama de actividades biológicas y farmacológicas. Se ha destacado por sus actividades anticancerígenas, antimicrobianas, antivirales, antiinflamatorias y antifolatos .

Inhibidores del Virus de la Hepatitis B

Algunos derivados de la this compound han sido identificados como potenciales inhibidores del virus de la hepatitis B, mostrando sus capacidades antivirales .

Inhibidores de PDE IV

Estos compuestos también se han explorado como inhibidores de PDE IV, que son importantes en el tratamiento de diversas enfermedades inflamatorias .

Aplicaciones Biomédicas

Las aplicaciones biomédicas de los derivados de this compound son vastas. Se han utilizado en la síntesis de compuestos con posibles beneficios terapéuticos .

Mecanismo De Acción

- Growth factor ligands bind to RTK’s extracellular regions, leading to ligand-induced dimerization or oligomerization. This stabilizes the generation of active dimers, which subsequently activate protein tyrosine kinases .

Target of Action

Pharmacokinetics (ADME)

- The compound’s absorption properties impact its bioavailability. Lipophilicity allows it to diffuse into cells . The volume of distribution affects tissue penetration. Enzymatic processes may metabolize pyrido[2,3-d]pyrimidin-2-amine. Elimination occurs via renal or hepatic routes.

Direcciones Futuras

The future directions for Pyrido[2,3-d]pyrimidin-2-amine research are promising. Its broad spectrum of activities makes it a potential candidate for the development of new therapies . The complete medicinal and pharmacological profile of Pyrido[2,3-d]pyrimidines as anticancer agents will help scientists design new selective, effective, and safe anticancer agents .

Análisis Bioquímico

Biochemical Properties

Pyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions are essential for its anticancer activity, as they disrupt key signaling pathways involved in cell proliferation and survival. Additionally, pyrido[2,3-d]pyrimidin-2-amine interacts with dihydrofolate reductase and cyclin-dependent kinases, further contributing to its therapeutic potential .

Cellular Effects

Pyrido[2,3-d]pyrimidin-2-amine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of downstream ERK and AKT pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis . Furthermore, pyrido[2,3-d]pyrimidin-2-amine affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .

Molecular Mechanism

The molecular mechanism of action of pyrido[2,3-d]pyrimidin-2-amine involves its binding interactions with various biomolecules. It acts as an inhibitor of tyrosine kinases, which are critical for the activation of signaling pathways that promote cell growth and survival . By binding to the active site of these enzymes, pyrido[2,3-d]pyrimidin-2-amine prevents their phosphorylation and subsequent activation. Additionally, it inhibits dihydrofolate reductase, leading to a decrease in the synthesis of nucleotides required for DNA replication . These molecular interactions contribute to its anticancer and antibacterial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrido[2,3-d]pyrimidin-2-amine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to pyrido[2,3-d]pyrimidin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of pyrido[2,3-d]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxic effects

Metabolic Pathways

Pyrido[2,3-d]pyrimidin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which can influence its pharmacokinetic and pharmacodynamic properties . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of pyrido[2,3-d]pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. Its lipophilic nature allows it to diffuse easily across cell membranes, facilitating its intracellular accumulation . Once inside the cells, pyrido[2,3-d]pyrimidin-2-amine interacts with various binding proteins that influence its localization and activity . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and target specificity .

Subcellular Localization

Pyrido[2,3-d]pyrimidin-2-amine exhibits specific subcellular localization patterns that are crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it can translocate to the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

pyrido[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYGYIZVZZXXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701234 | |

| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-07-4 | |

| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrido[2,3-d]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How are pyrido[2,3-d]pyrimidin-2-amines synthesized in an environmentally friendly manner?

A: Researchers have developed an efficient and environmentally friendly synthetic route for pyrido[2,3-d]pyrimidin-2-amines. This method utilizes a domino Knoevenagel-Michael reaction catalyzed by L-proline in water [, ]. This approach offers several advantages, including high yields, short reaction times, simple purification processes, and environmentally benign conditions.

Q2: What are the structural characteristics of pyrido[2,3-d]pyrimidin-2-amine derivatives and their biological relevance?

A: Pyrido[2,3-d]pyrimidin-2-amines are heterocyclic compounds featuring a pyrimidine ring fused to a pyridine ring with a 2-amino substituent. This core structure can be further modified with various substituents, influencing its biological activity. For example, research has explored derivatives incorporating a 7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl) moiety []. These specific structural features have been investigated for their potential interaction with enzymes like biotin carboxylase from Haemophilus influenzae, offering insights into structure-activity relationships.

Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on pyrido[2,3-d]pyrimidin-2-amine derivatives?

A: While the provided research excerpts mainly focus on the synthesis and characterization of pyrido[2,3-d]pyrimidin-2-amine derivatives, understanding their SAR is crucial for drug development. Researchers investigate how different substituents on the core pyrido[2,3-d]pyrimidin-2-amine scaffold affect its interaction with biological targets. By analyzing these modifications' impact on activity, potency, and selectivity, scientists can optimize these compounds for desired pharmacological profiles. For instance, studying the effects of different substituents at the 6- and 7- positions of the pyrido[2,3-d]pyrimidin-2-amine core could reveal crucial information regarding their binding affinity and selectivity towards specific enzymes like biotin carboxylase [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)

![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)

![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)